molecular formula C9H19N3O3 B1375004 tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate CAS No. 860653-06-1

tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate

Cat. No.: B1375004
CAS No.: 860653-06-1
M. Wt: 217.27 g/mol
InChI Key: HHKLJPQIOGTFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is known for its unique structure and reactivity, making it a valuable subject of study in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate typically involves the use of tert-butyl carbazate and alkenyl halides. One common method is the palladium-catalyzed cross-coupling reaction between alkenyl halides and tert-butyl carbazate, which yields N-Boc-N-alkenylhydrazines . This reaction is carried out under mild conditions and provides high to moderate yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are typically mild and functional group tolerant, ensuring the stability of the compound during the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: It is used in solid-phase peptide synthesis and as a reagent in various organic reactions.

    Biology: The compound is employed in the synthesis of hydrazones, which are intermediates in the development of HIV-1 protease inhibitors.

    Medicine: Its potential therapeutic applications include the development of novel drugs and therapeutic agents.

    Industry: The compound is used in the production of high-quality reference standards for pharmaceutical testing.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate involves its interaction with molecular targets and pathways. The compound exerts its effects by forming hydrazones with aldehydes, which are intermediates in various biochemical processes . These interactions can influence the activity of enzymes and other molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate include:

    N-Boc-N-alkenylhydrazines: These compounds are prepared via similar synthetic routes and share structural similarities.

    tert-Butyl carbazate: This compound is a precursor in the synthesis of this compound and has similar reactivity.

Uniqueness

This compound is unique due to its specific structure and reactivity, which make it suitable for a wide range of applications in scientific research. Its ability to form stable hydrazones and participate in various chemical reactions sets it apart from other similar compounds.

Biological Activity

tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group and a hydrazinecarbonyl moiety, which are critical for its biological interactions. The molecular structure can be summarized as follows:

  • Chemical Formula : C₁₁H₁₈N₂O₂
  • Molecular Weight : 210.28 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, particularly enzymes and receptors. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function . This mechanism is crucial for its application in drug development, particularly in targeting diseases such as tuberculosis (TB) and cancer.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

  • Antimicrobial Activity : Research indicates that derivatives of hydrazinecarbonyl compounds exhibit significant activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 3 µM with minimal cytotoxicity against mammalian cells .
  • Anti-inflammatory Properties : Some studies have reported anti-inflammatory effects associated with carbamate derivatives, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Activity : The compound's structural analogs have shown promise in inhibiting cancer cell proliferation, with IC₅₀ values indicating potent activity against various cancer cell lines .

Case Studies

1. Antitubercular Activity
A series of studies evaluated the efficacy of hydrazide derivatives against Mtb. One notable study demonstrated that modifications to the hydrazide scaffold significantly enhanced antibacterial activity against both wild-type and drug-resistant strains. The introduction of specific substituents led to a therapeutic index that indicates a favorable balance between efficacy and toxicity .

2. Anti-inflammatory Effects
In a study investigating the anti-inflammatory properties of tert-butyl substituted benzamidophenylcarbamate derivatives, it was found that these compounds exhibited substantial inhibition of inflammatory markers within 12 hours post-treatment. The percentage inhibition ranged from 54% to 70%, highlighting their potential as anti-inflammatory agents .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Biological ActivityTarget Organism/Cell LineMIC/IC₅₀ ValueReference
AntitubercularMycobacterium tuberculosis3 µM
Anti-inflammatoryVarious inflammatory markers54% - 70% inhibition
AnticancerA549 (lung cancer)IC₅₀ = 5.85 µM

Properties

IUPAC Name

tert-butyl N-(4-hydrazinyl-4-oxobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3/c1-9(2,3)15-8(14)11-6-4-5-7(13)12-10/h4-6,10H2,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKLJPQIOGTFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 4-(tert-butoxycarbonylamino)butanoate (21.0 g, 96.8 mmol) in MeOH (180 mL) was added NH2NH2.H2O (28.0 g, 483 mmol) at rt. The mixture was stirred at 65° C. for 12 hrs then concentrated under reduced pressure. The crude material was dissolved in DCM (400 mL). The organic layer was washed with water (2×), and saturated sodium chloride (2×), dried over Na2SO4, and concentrated to afford tert-butyl 4-hydrazinyl-4-oxobutylcarbamate (18.9 g, 90%) as a white solid. ESI-MS (EI+, m/z): 240 [M+Na]+.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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